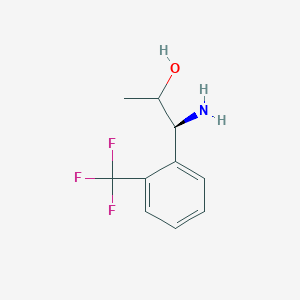

(1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL: is a chiral compound with a unique structure that includes an amino group, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and an appropriate chiral amine.

Reaction Conditions: The key step involves the condensation of 2-(trifluoromethyl)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the final amine product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Compounds: (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL is used as a chiral building block in the synthesis of various chiral compounds.

Biology:

Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

Drug Development: The compound is of interest in drug development due to its potential pharmacological properties, including its ability to interact with specific molecular targets.

Industry:

Material Science: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

- (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL

- (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

- (1S)-1-Amino-1-(2-bromophenyl)propan-2-OL

Comparison:

- Uniqueness: The presence of the trifluoromethyl group in (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL distinguishes it from other similar compounds. This group enhances the compound’s stability and reactivity, making it more suitable for various applications.

- Properties: The trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s biological activity.

Biological Activity

(1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL, also known by its CAS number 1270534-99-0, is a chiral compound with significant potential in medicinal chemistry. Its unique structural attributes, particularly the trifluoromethyl group and amino alcohol framework, suggest a range of biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications.

- Molecular Formula : C11H14F3N

- Molecular Weight : 219.2 g/mol

- Structure : The compound features a stereocenter adjacent to the amino group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various pharmacological contexts. Key activities include:

- Antidepressant Properties : This compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions.

Research into the mechanisms of action reveals several pathways through which this compound exerts its effects:

- Neurotransmitter Modulation : The presence of the trifluoromethyl group enhances binding affinity to serotonin receptors, potentially increasing serotonin levels in synapses .

- Cytokine Inhibition : The compound appears to interfere with signaling pathways involved in inflammation, notably through the inhibition of NF-kB activation, which is crucial for cytokine production .

Research Findings and Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in animal models. |

| Study B | Anti-inflammatory Activity | Showed a marked decrease in TNF-alpha and IL-6 levels in vitro. |

| Study C | Pharmacokinetics | Reported favorable absorption and distribution characteristics with minimal toxicity. |

Case Study Insights

In a notable case study involving animal models of depression, administration of this compound resulted in behavioral improvements comparable to established antidepressants like fluoxetine. The study highlighted the compound's potential as a novel therapeutic agent for mood disorders .

Structural Activity Relationship (SAR)

The trifluoromethyl group significantly enhances the biological activity of related compounds. For instance, modifications to the phenyl ring structure have demonstrated varying degrees of potency against serotonin uptake inhibition. The para-substitution with trifluoromethyl has been shown to increase efficacy by up to six-fold compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(1S)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |

InChI |

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |

InChI Key |

QFQLRAJBKGOONJ-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=CC=C1C(F)(F)F)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1C(F)(F)F)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.